

JB-95: A Novel β -Hairpin Macrocyclic Peptide Targeting the Gram-Negative Outer Membrane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JB-95

Cat. No.: B12376304

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique and complex outer membrane (OM) of these pathogens serves as a highly effective permeability barrier, thwarting the action of many conventional antibiotics. This whitepaper details the discovery, mechanism of action, and experimental evaluation of **JB-95**, a novel β -hairpin macrocyclic peptide with potent and selective antimicrobial activity against *Escherichia coli*, including clinically relevant multidrug-resistant strains. **JB-95** represents a promising new class of antibiotics that function by selectively disrupting the bacterial outer membrane through targeted interactions with key β -barrel outer membrane proteins (OMPs), leading to a cascade of events culminating in bacterial cell death.

Introduction to JB-95

JB-95 is a conformationally constrained, macrocyclic β -hairpin peptidomimetic. Its structure is designed to mimic naturally occurring host defense peptides while exhibiting enhanced stability and target specificity.^[1] Unlike many antimicrobial peptides that act via lytic mechanisms, **JB-95** does not cause general membrane disruption of either bacterial or mammalian cells, indicating a highly specific mode of action.^[1] Its primary target is the outer membrane of *E. coli*, which it selectively permeabilizes, leading to lethal disruption of OM integrity.^[1]

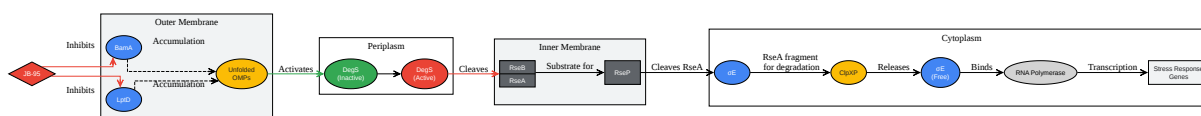
Mechanism of Action

The antimicrobial activity of **JB-95** is not instantaneous but occurs over several hours, distinguishing it from rapidly lytic peptides. The proposed mechanism involves a multi-step process targeting the biogenesis and integrity of the outer membrane.

Key Steps in the Mechanism of Action:

- **Target Binding:** **JB-95** selectively interacts with key β -barrel OMPs, most notably BamA and LptD.^{[1][2]} BamA is the central component of the β -barrel Assembly Machinery (BAM) complex, which is essential for folding and inserting new OMPs into the outer membrane. LptD is the terminal component of the Lipopolysaccharide (LPS) transport machinery.
- **Disruption of OM Protein Assembly:** By binding to BamA and LptD, **JB-95** is thought to inhibit their function, thereby disrupting the proper assembly and maintenance of the outer membrane.^{[1][2]}
- **Induction of Envelope Stress:** The disruption of OMP homeostasis triggers the σ E-dependent envelope stress response, a key signaling pathway in *E. coli* that responds to the accumulation of unfolded or mislocalized OMPs in the periplasm.^[1]
- **OMP Depletion and Membrane Disruption:** Prolonged inhibition of OMP biogenesis and the sustained stress response lead to a rapid depletion of many β -barrel OMPs from the outer membrane, ultimately compromising its structural integrity and leading to cell death.^{[1][2]}

The following diagram illustrates the proposed signaling pathway activated by **JB-95**.



[Click to download full resolution via product page](#)

Caption: The σ E Stress Response Pathway induced by **JB-95**.

Quantitative Data

JB-95 exhibits potent activity against *E. coli* and maintains this activity across various multidrug-resistant clinical isolates. Its enantiomeric form shows significantly reduced efficacy, highlighting the stereospecificity of its interaction with its molecular targets.

Table 1: Minimum Inhibitory Concentrations (MIC) of **JB-95**

Organism	Strain	MIC (μ g/mL)
Escherichia coli	ATCC 25922	0.25
Escherichia coli	Clinical Isolate 1 (MDR)	0.25
Escherichia coli	Clinical Isolate 2 (MDR)	0.25
Pseudomonas aeruginosa	PAO1	>64
Staphylococcus aureus	ATCC 25923	16
Enterococcus faecalis	ATCC 29212	32
ent-JB-95 (<i>E. coli</i>)	ATCC 25922	0.5 - 1.0

Data sourced from Urfer et al., 2016. MDR: Multidrug-Resistant. ent-**JB-95** is the enantiomer of **JB-95**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize **JB-95**.

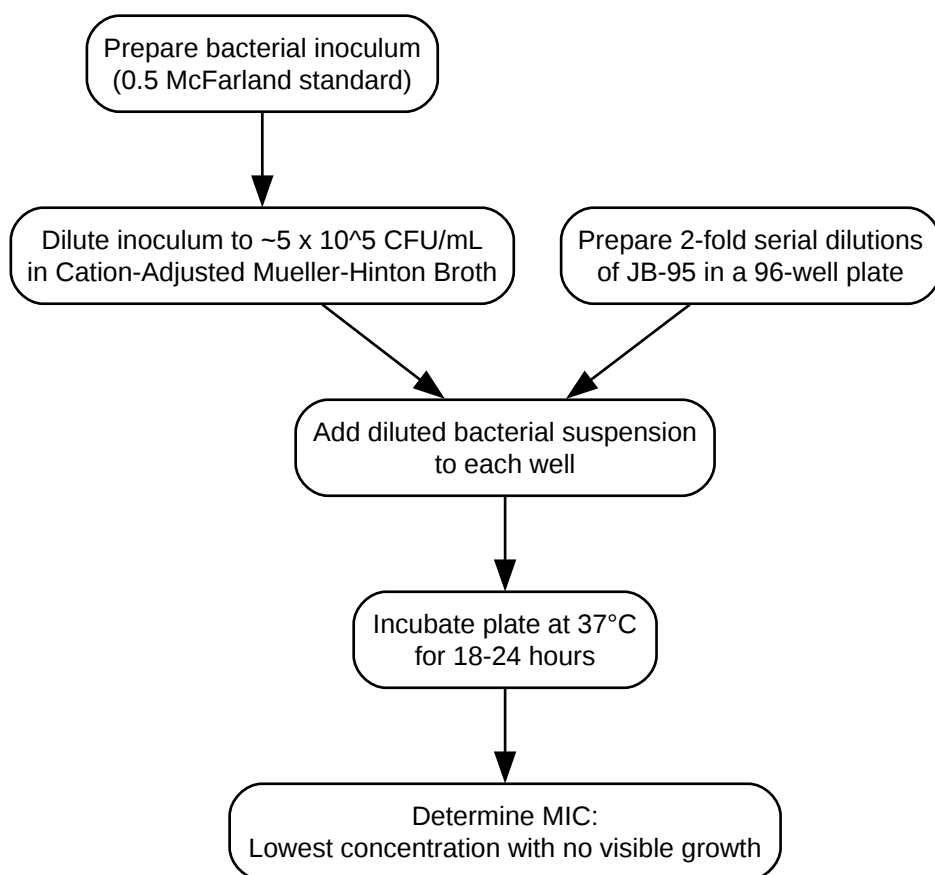
Peptide Synthesis

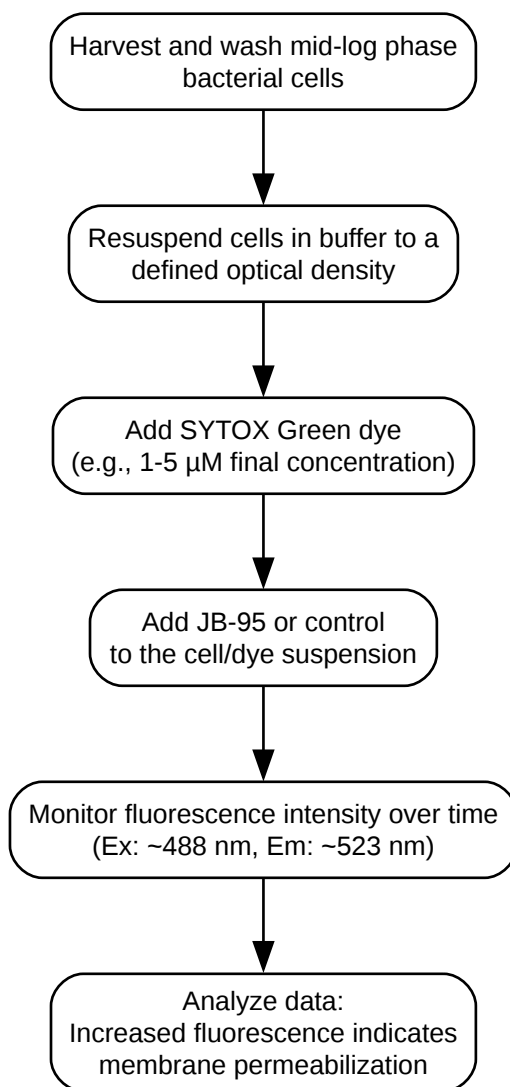
JB-95 and its analogues are synthesized using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

- **Resin Preparation:** Start with a suitable solid support resin (e.g., Rink Amide resin).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of 4-methylpiperidine in dimethylformamide (DMF).
- **Amino Acid Coupling:** Activate the Fmoc-protected amino acid (3-fold molar excess) using a coupling agent like HBTU/HOBt or DCC/HOBt in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
- **Washing:** After each deprotection and coupling step, thoroughly wash the resin with DMF, isopropanol (IPA), and dichloromethane (DCM).
- **Chain Elongation:** Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.
- **Cleavage and Deprotection:** Once the linear peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
- **Cyclization:** Perform the head-to-tail cyclization in solution under high dilution conditions to favor intramolecular reaction, using a suitable peptide coupling reagent.
- **Purification:** Purify the crude macrocyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity (>95%) of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of the peptide required to inhibit visible bacterial growth, following a modified CLSI standard protocol.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Peptidomimetic Antibiotic Targets Outer Membrane Proteins and Disrupts Selectively the Outer Membrane in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JB-95: A Novel β -Hairpin Macrocyclic Peptide Targeting the Gram-Negative Outer Membrane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376304#jb-95-as-a-novel-hairpin-macrocyclic-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com